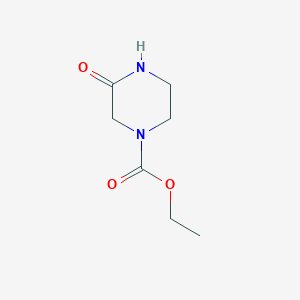

Ethyl 3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVCSOZZZJTENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525969 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-99-4 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Strategic Importance of Ethyl 3-Oxopiperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 3-oxopiperazine-1-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural features, combining a piperazinone core with a strategically placed ethyl carbamate, offer a versatile platform for the synthesis of diverse molecular entities with potential therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, key chemical properties, and the strategic importance of this compound in modern drug discovery. We will delve into the plausible synthetic pathways, supported by established chemical principles, and present a detailed, field-proven protocol. Furthermore, this guide will illuminate the rationale behind its design and its potential as a cornerstone for the development of novel therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs, underscoring its importance as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the precise tuning of properties such as solubility, lipophilicity, and basicity. This, in turn, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. The piperazinone core, a derivative of piperazine, introduces a lactam functionality, which can act as a rigid structural element and a hydrogen bond acceptor, further enhancing its utility in designing molecules that interact with biological targets.

This compound, by incorporating an N-ethoxycarbonyl group, presents a mono-protected piperazinone system. This strategic protection allows for selective functionalization at the second nitrogen atom, making it a valuable building block for the synthesis of complex, multi-substituted piperazine derivatives.

Retrosynthetic Analysis and Proposed Synthesis

Two primary retrosynthetic disconnections are considered:

-

Route A: Cyclization of an N-acylated diamine. This approach involves the intramolecular condensation of a precursor such as N-(2-aminoethyl)-N-(ethoxycarbonyl)glycine ethyl ester.

-

Route B: Stepwise construction from ethylenediamine. This more direct and likely more efficient route involves the reaction of a mono-protected ethylenediamine derivative with a suitable C2-building block.

This guide will focus on a plausible and practical synthetic pathway inspired by Route B, which leverages readily available starting materials and robust chemical reactions.

A Plausible and Efficient Synthetic Protocol

The proposed synthesis of this compound can be achieved in a two-step sequence starting from ethylenediamine. This method is designed for efficiency and scalability, key considerations in a drug development setting.

Step 1: Mono-N-acylation of Ethylenediamine

The initial and critical step is the selective mono-acylation of ethylenediamine with ethyl chloroacetate. The challenge lies in preventing di-acylation. This is typically achieved by using a large excess of the diamine and controlling the reaction conditions.

Experimental Protocol:

-

To a stirred solution of ethylenediamine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, is added a solution of ethyl chloroacetate (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of ethyl chloroacetate.

-

Upon completion, the reaction mixture is filtered to remove the ethylenediamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude N-(2-aminoethyl)glycine ethyl ester. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Excess Ethylenediamine: The use of a significant excess of ethylenediamine is a statistical control method to favor the mono-alkylation product over the di-alkylation product.

-

Slow Addition at Low Temperature: Adding the ethyl chloroacetate slowly at a reduced temperature helps to control the exothermicity of the reaction and further minimizes the formation of the di-substituted byproduct.

Step 2: N-Ethoxycarbonylation and Intramolecular Cyclization

The second step involves the protection of the remaining primary amine with an ethoxycarbonyl group, followed by a base-mediated intramolecular cyclization to form the desired 3-oxopiperazine ring. This transformation is analogous to a Dieckmann condensation.[2]

Experimental Protocol:

-

The crude N-(2-aminoethyl)glycine ethyl ester from the previous step is dissolved in a suitable aprotic solvent like THF or dioxane.

-

To this solution, a base such as triethylamine (1.1 equivalents) is added, and the mixture is cooled to 0 °C.

-

Ethyl chloroformate (1.05 equivalents) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours until the N-acylation is complete (monitored by TLC).

-

The reaction mixture is then treated with a strong base, such as sodium ethoxide (1.1 equivalents) in ethanol, and heated to reflux for 4-6 hours to effect the intramolecular cyclization.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Experimental Choices:

-

N-Ethoxycarbonylation: The introduction of the ethyl carbamate serves a dual purpose: it protects the second nitrogen and provides the ester functionality required for the subsequent cyclization.

-

Strong Base for Cyclization: A strong base like sodium ethoxide is necessary to deprotonate the alpha-carbon of the glycine ester, initiating the intramolecular nucleophilic attack on the other ester carbonyl to form the six-membered ring.[3]

-

Heating to Reflux: The cyclization step often requires thermal energy to overcome the activation barrier for the ring-closing reaction.

Physicochemical Properties and Structural Elucidation

The synthesized this compound is expected to be a crystalline solid or a high-boiling oil. Its structure can be unequivocally confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), as well as signals for the three methylene groups of the piperazinone ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (amide and carbamate), the ethoxy carbons, and the three methylene carbons of the ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Strategic Importance in Drug Discovery

The value of this compound lies in its potential as a versatile intermediate for the construction of more complex molecules. The presence of a secondary amine in the piperazinone ring allows for a wide range of derivatization reactions, including:

-

N-Arylation/N-Alkylation: The secondary amine can be readily arylated or alkylated to introduce various substituents, which can modulate the pharmacological activity and physicochemical properties of the final compound.

-

Amide Coupling: The amine can participate in amide bond formation with a variety of carboxylic acids, further expanding the chemical space that can be explored.

-

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to introduce diverse side chains.

The ability to selectively functionalize the piperazinone ring makes this scaffold particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs.

Visualization of the Synthetic Pathway

Figure 1: A proposed two-step synthesis of this compound.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. While its discovery and initial synthesis are not prominently documented, a logical and efficient synthetic route can be readily devised from fundamental organic chemistry principles. The protocol outlined in this guide provides a practical and scalable method for its preparation. The strategic importance of this scaffold lies in its potential for rapid diversification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such well-designed and synthetically accessible building blocks will undoubtedly increase.

References

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.). US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(A), 1-8.

-

PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

- Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

-

PubMed Central. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxopiperazine-1-carboxylate

Introduction: The N-Aryl-3-Oxopiperazine Scaffold in Modern Drug Discovery

The piperazine motif is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. Within this class, the N-aryl-3-oxopiperazine scaffold has emerged as a particularly valuable building block. Its constrained, bicyclic-like structure and versatile chemical handles make it a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the fields of neuroscience and oncology.

This guide provides a detailed examination of a specific, yet fundamental, member of this class: Ethyl 3-oxopiperazine-1-carboxylate (CAS No. 59835-06-0). While extensive published data on this specific ethyl ester is limited, this document consolidates available information, leverages data from closely related analogs, and applies first-principles knowledge to offer a comprehensive physicochemical profile. Our objective is to provide researchers and process chemists with the critical data and field-proven insights necessary for its effective use in synthesis, characterization, and scale-up operations. We will delve into its structural attributes, predictable physicochemical parameters, spectroscopic signatures, and the standard analytical workflows required to ensure its identity and purity.

Molecular Characteristics and Core Physicochemical Data

The structural integrity and purity of a starting material are paramount. This compound combines a rigid amide-containing ring with a flexible ethyl carbamate group, features that dictate its reactivity and physical properties.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 59835-06-0

-

Molecular Formula: C₇H₁₂N₂O₃

-

Canonical SMILES: CCOC(=O)N1CCNC(=O)C1

Below is a summary of its core properties. It is critical to note that while some data is calculated, other key experimental values are inferred from well-characterized analogs, providing a reliable baseline for laboratory work.

| Property | Value / Expected Range | Data Type | Notes and Significance |

| Molecular Weight | 172.18 g/mol | Calculated | Foundational for all stoichiometric calculations. |

| Physical Appearance | White to off-white crystalline solid | Inferred | Based on analogs like the tert-butyl and benzyl esters. |

| Melting Point (°C) | No data available (Est. 110-130) | Estimated | Expected to be a solid. The benzyl analog melts at 117-121°C; the tert-butyl analog melts higher at 158-164°C due to crystal packing.[1] |

| Boiling Point (°C) | No data available | N/A | Decomposes upon heating; not a relevant parameter. |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | Inferred | The polar amide and ester groups suggest good solubility in polar organic solvents. The tert-butyl analog is soluble in methanol. |

| LogP (Octanol/Water) | -0.66 | Predicted | Indicates the compound is hydrophilic, which is crucial for selecting solvents for extraction and chromatography. |

| pKa (Most Acidic) | 13.05 (Amide N-H) | Predicted | The amide proton is weakly acidic. The compound lacks a strongly basic site. |

In-Depth Physicochemical Analysis

Physical State and Thermal Properties

Based on the known properties of its analogs, this compound is expected to be a crystalline solid at standard temperature and pressure. The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities or residual solvent.

-

Expert Insight: The melting point of N-acyl piperazinones is highly sensitive to the nature of the acyl substituent. The benzyl ester (m.p. 117-121°C) provides a closer structural and electronic comparison than the bulky tert-butyl ester (m.p. 158-164°C).[1] Therefore, the melting point of the ethyl ester is reasonably expected to fall within or slightly below the range of the benzyl analog. An experimentally determined value significantly outside this range would warrant further investigation into the sample's purity.

Solubility Profile: A Guide for Process Chemistry

The molecule's solubility is governed by the interplay between the polar lactam and carbamate functionalities and the nonpolar ethyl and ethylene groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the amide N-H and carbonyl oxygens.

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, THF, Acetonitrile): Good solubility is predicted, making these solvents suitable for reaction and purification (crystallization).

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. These are ideal choices for use as anti-solvents during crystallization or for washing solid material to remove nonpolar impurities.

-

Aqueous Solubility: The predicted LogP of -0.66 suggests significant water solubility. However, stability to hydrolysis, especially under acidic or basic conditions, must be considered.

Causality in Solvent Selection: For a reaction involving this intermediate, a solvent like acetonitrile or THF would be an excellent starting point, as they are unlikely to react with the substrate while providing good solvation. For purification, a recrystallization from a solvent system like ethyl acetate/hexanes would be a logical choice, where it is soluble in the former and insoluble in the latter.

Spectroscopic and Chromatographic Fingerprinting

Structural confirmation and purity analysis rely on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Expected Signals):

-

Ethyl Group (CH₂): A quartet (~4.2 ppm) coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet (~1.3 ppm) coupled to the methylene protons.

-

Piperazine Ring Protons: Complex multiplets expected between ~3.4 and ~4.1 ppm. The protons adjacent to the carbamate nitrogen will be the most downfield, while the methylene group alpha to the amide carbonyl will also be distinct.

-

Amide Proton (N-H): A broad singlet (~6.0-8.0 ppm, solvent dependent) that is exchangeable with D₂O.

-

-

¹³C NMR (Expected Signals):

-

Carbonyls: Two distinct signals in the downfield region; carbamate C=O (~155 ppm) and amide C=O (~165-170 ppm).

-

Ethyl Group (OCH₂): Signal around ~62 ppm.

-

Piperazine Ring Carbons: Multiple signals expected in the ~40-50 ppm range.

-

Ethyl Group (CH₃): A signal in the upfield region, around ~14 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹ .

-

C-H Stretches: Aliphatic stretches just below 3000 cm⁻¹ .

-

Carbonyl (C=O) Stretches: This is a critical region. Two distinct, strong bands are expected:

-

Carbamate C=O: Around 1700-1720 cm⁻¹ .

-

Amide C=O (Lactam): Around 1650-1670 cm⁻¹ . The presence of two separate carbonyl peaks is a key confirmation of the structure.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

-

Electrospray Ionization (ESI+):

-

[M+H]⁺: Expected at m/z 173.09.

-

[M+Na]⁺: Expected at m/z 195.07.

-

-

Key Fragmentation Pathways: Loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate moiety are plausible fragmentation patterns that can be monitored in MS/MS experiments.

Standard Analytical Protocols

The following protocols are self-validating systems designed for the routine quality control of this compound.

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the purity of the compound and detect any related impurities.

-

Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260, Waters Alliance).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for detecting the amide chromophore).

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 0.5 mg/mL stock. Dilute as necessary.

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Diagram: HPLC Purity Workflow

Caption: Workflow for HPLC-UV purity analysis.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: LC-MS system, preferably with a single quadrupole or triple quadrupole mass spectrometer.

-

LC Method: Use the same LC conditions as described in Protocol 1 to ensure retention time consistency.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Analysis: Inject the sample. The resulting mass spectrum for the peak corresponding to the compound's retention time should show a prominent ion at m/z 173.09 ± 0.2, corresponding to the [M+H]⁺ adduct. The presence of the sodium adduct [M+Na]⁺ at m/z 195.07 is also a strong confirmation.

Diagram: Structure-Property Relationship

Caption: Key structural features and their resulting properties.

Conclusion

This compound stands as a valuable, hydrophilic building block for pharmaceutical synthesis. While specific experimental data is not widely published, a robust physicochemical profile can be confidently established through analysis of its functional groups, computational predictions, and comparison with well-characterized analogs. It is a polar, crystalline solid with predictable solubility in organic solvents and distinct spectroscopic signatures that allow for straightforward identity and purity confirmation. The analytical protocols detailed herein provide a validated framework for ensuring its quality, enabling its reliable application in complex multi-step syntheses where consistency and purity are paramount to success.

References

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 3-oxopiperazine-1-carboxylate

Introduction

Ethyl 3-oxopiperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, which is a core component in numerous pharmaceuticals, its structural elucidation is paramount for synthesis validation, quality control, and understanding its chemical behavior.[1] This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral output, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a clear understanding of the molecule's architecture. This compound possesses several key functional groups that will generate distinct and predictable spectroscopic signals: a secondary amide within the piperazine ring, a carbamate (or urethane) group, and an ethyl ester moiety. The interplay of these groups dictates the electronic environment of each atom, which is the foundation of our analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise in Action: Causality in Chemical Shifts

The chemical shifts are dictated by the electron density around the nuclei. In this molecule, the two carbonyl groups (amide and carbamate) are strongly electron-withdrawing. This property significantly deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield) than they would in a simple alkane. Furthermore, the nitrogen atoms also influence the shifts of neighboring atoms. The conformational flexibility of the piperazine ring can sometimes lead to broadened signals, particularly at room temperature.[2]

¹H NMR Spectral Data (Predicted)

The following data is predicted based on analysis of the closely related analog, tert-butyl 3-oxopiperazine-1-carboxylate, and standard chemical shift principles.[3] The spectrum is typically recorded in a solvent like DMSO-d₆ or CDCl₃.

| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -NH | ~8.0 | Broad Singlet | 1H | The amide proton is typically broad due to quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange. Its chemical shift is solvent-dependent. |

| b | -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | Deshielded by the adjacent oxygen of the carbamate. Split into a quartet by the three neighboring methyl protons. |

| c | N¹-CH₂ -C⁶ | ~3.9 | Triplet (t) | 2H | These protons are adjacent to the carbamate nitrogen (N1) and are deshielded. |

| d | N¹-C²-CH₂ | ~3.6 | Singlet/Triplet | 2H | This methylene group is adjacent to the amide carbonyl, causing significant deshielding. Its multiplicity might appear as a singlet if coupling to adjacent protons is minimal or a triplet if coupled. |

| e | N⁴-CH₂ -C⁵ | ~3.3 | Triplet (t) | 2H | These protons are adjacent to the amide nitrogen (N4). |

| f | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | A standard upfield signal for a methyl group next to a methylene group. |

¹³C NMR Spectral Data (Predicted)

| Signal Label | Carbon | Predicted δ (ppm) | Rationale |

| C=O (Amide) | C3 | ~167 | Typical chemical shift for a secondary amide carbonyl carbon. |

| C=O (Carbamate) | C7 | ~154 | The carbamate carbonyl is slightly more shielded than the amide carbonyl. |

| -O-CH₂- | Ethyl | ~61 | Methylene carbon attached to the carbamate oxygen. |

| Piperazine Carbons | C2, C5, C6 | 40 - 50 | The exact shifts for the three piperazine methylene carbons (C2, C5, C6) fall within this typical range, influenced by their proximity to the nitrogens and carbonyl groups. |

| -CH₃ | Ethyl | ~14 | Standard upfield chemical shift for a terminal methyl group. |

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.

-

Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Parameters: Acquire using a proton-decoupled pulse sequence, a wider spectral window, a 5-second relaxation delay, and accumulate several hundred scans to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: Deciphering Carbonyl Signals

A key feature of this molecule is the presence of two distinct carbonyl groups. The amide C=O and the carbamate C=O will have slightly different stretching frequencies due to their different electronic environments. The amide carbonyl stretch is influenced by resonance with the nitrogen lone pair and hydrogen bonding, typically appearing at a lower wavenumber than a simple ketone. The carbamate carbonyl has resonance contributions from both the nitrogen and the oxygen atom, which also affects its position.

Key IR Absorptions (Predicted)

The expected absorption bands are based on data from analogous structures and established correlation tables.[3][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200 - 3300 | N-H Stretch | Secondary Amide | Medium |

| ~2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~1725 - 1740 | C=O Stretch | Carbamate | Strong |

| ~1670 - 1685 | C=O Stretch | Amide I Band | Strong |

| ~1510 - 1550 | N-H Bend | Amide II Band | Medium |

| ~1220 - 1260 | C-O Stretch | Carbamate/Ester | Strong |

| ~1100 - 1200 | C-N Stretch | Amine/Amide | Medium |

Experimental Protocol: IR Analysis

-

Sample Preparation (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer.

-

Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty instrument (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments after ionization.

Expertise in Action: Predicting Fragmentation

The fragmentation of this compound under electron ionization (EI) will be governed by the stability of the resulting radical cations and neutral losses. The most probable cleavage points are at the bonds adjacent to the heteroatoms (N, O) and the carbonyl groups, as these can lead to resonance-stabilized fragments. The "nitrogen rule" is a useful heuristic: a molecule with an even number of nitrogen atoms (like this one) will have an even nominal molecular weight.[6]

-

Molecular Formula: C₇H₁₂N₂O₃

-

Molecular Weight: 188.08 g/mol (Monoisotopic)

The molecular ion peak [M]⁺• is expected at m/z = 188 .

Primary Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester C-O bond is common, leading to a stable acylium ion at m/z 143 .

-

Loss of the Carbamate Side Chain: Cleavage of the N-C(O) bond can result in the loss of the entire carbamate group, leading to a fragment at m/z 115 .

-

Ring Cleavage: The piperazine ring itself can fragment. A common pathway involves cleavage alpha to the amide nitrogen, which can lead to characteristic fragments such as a fragment at m/z 85 or m/z 56 .

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. For softer ionization that may preserve the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.[6]

-

Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

-

MS confirms the molecular weight is 188 g/mol .

-

IR confirms the presence of two distinct carbonyls (amide and carbamate) and an N-H bond.

-

¹³C NMR confirms the presence of 7 unique carbon environments, including two carbonyls, three methylenes in the ring, and the two carbons of the ethyl group.

-

¹H NMR confirms the number and connectivity of all protons, providing the final and most detailed piece of the structural puzzle.

Together, these data points converge to unequivocally confirm the structure of this compound, demonstrating a workflow that is fundamental to modern chemical and pharmaceutical sciences.

References

- Royal Society of Chemistry (2019). Supporting Information for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Yıldırım, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]

- Royal Society of Chemistry. Supporting information for Reduction of Aromatic Nitro Compounds.

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Beilstein Journals. Supporting Information: Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

- Tominaga, Y., et al. (2007). Supporting Information for Wiley-VCH.

-

ChemSigma. This compound. Available at: [Link]

-

SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate. Wiley. Available at: [Link]

-

PubChem. Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. Ethyl 4-oxopiperidine-3-carboxylate. Wiley. Available at: [Link]

-

Schmidt, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. PubChemLite - Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Ethyl 3-oxopiperazine-1-carboxylate: A Multifaceted Spectroscopic Approach

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and quality control. Ethyl 3-oxopiperazine-1-carboxylate, a heterocyclic compound incorporating a piperazine core, an amide, and a carbamate functional group, serves as a valuable intermediate in the synthesis of various pharmacologically active agents.[1] Its precise structural characterization is paramount to ensure the integrity of downstream processes and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for the structural elucidation of this compound. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive analytical workflow. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.

Molecular Structure and Key Functional Groups

A thorough understanding of the target molecule's constituent parts is the first step in a logical structural elucidation. This compound possesses several key functionalities that will give rise to characteristic spectroscopic signals.

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

-

Cyclic Amide (Lactam): A carbonyl group within the piperazine ring, forming a lactam.

-

Ethyl Carbamate: An ester of carbamic acid attached to one of the piperazine nitrogens. This group consists of a carbonyl group bonded to both an oxygen and a nitrogen atom.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the three protons of the methyl group. |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | Protons of the methyl group are in a typical aliphatic region and are split by the two protons of the adjacent methylene group. |

| Piperazine Protons | 3.0 - 4.0 | Multiplets (m) | The four sets of methylene protons on the piperazine ring will have distinct chemical shifts due to the influence of the adjacent amide and carbamate groups. Complex splitting patterns are expected due to coupling with each other.[3] |

| -NH - | ~7.5 - 8.5 | Broad Singlet (br s) | The amide proton is typically deshielded and may exhibit a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and chemical environment.

Expected Chemical Shifts (δ):

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C =O (Amide) | 165 - 175 | The carbonyl carbon of the cyclic amide is in a characteristic downfield region.[4] |

| C =O (Carbamate) | 150 - 160 | The carbamate carbonyl carbon is also significantly deshielded. |

| -O-CH₂ -CH₃ | ~61 | The methylene carbon of the ethyl group is deshielded by the attached oxygen. |

| Piperazine Carbons | 40 - 55 | The four methylene carbons of the piperazine ring will appear in the aliphatic region, with their specific shifts influenced by the adjacent nitrogen atoms and functional groups.[5] |

| -O-CH₂-CH₃ | ~14 | The methyl carbon of the ethyl group is found in the typical upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR Techniques for Unambiguous Assignments

To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Reveals correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule.

-

HSQC: Shows correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amide | The N-H stretching vibration of the amide group typically appears as a sharp to moderately broad peak in this region.[7] |

| 2850-3000 | C-H Stretch | Aliphatic | These absorptions arise from the C-H stretching vibrations of the methylene and methyl groups in the piperazine ring and the ethyl group.[8] |

| ~1700 | C=O Stretch | Carbamate | The carbonyl group of the ethyl carbamate will show a strong absorption band in this region.[6] |

| ~1670 | C=O Stretch | Cyclic Amide (Lactam) | The carbonyl of the cyclic amide will also exhibit a strong absorption, typically at a slightly lower wavenumber than the carbamate carbonyl due to ring strain and electronic effects.[9] |

| ~1230 | C-N Stretch | Amide/Carbamate | The stretching vibrations of the C-N bonds are expected in the fingerprint region. |

| ~1100 | C-O Stretch | Ester | The C-O stretching of the carbamate's ester group will also be present in the fingerprint region. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.[10]

Expected Molecular Ion and Fragmentation Pattern:

The molecular formula of this compound is C₇H₁₂N₂O₃, with a molecular weight of 172.18 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172.

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z 127.

-

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the carbamate would result in a fragment at m/z 143.

-

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to various smaller fragments.[11] For instance, cleavage of the ring can result in fragments corresponding to the loss of ethylene or other small neutral molecules.[12]

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carbonyl group of the carbamate and a gamma-hydrogen could occur.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Synthesizing the Data: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The structural elucidation of this compound is a process of assembling a puzzle where each spectroscopic method provides a unique set of clues.

Caption: Workflow for the integrated spectroscopic structural elucidation.

The ¹H and ¹³C NMR data, supported by 2D experiments, will provide the complete carbon and proton framework and their connectivity. The FTIR spectrum will confirm the presence of the key amide, carbamate, and aliphatic functional groups. Finally, mass spectrometry will verify the molecular weight and provide fragmentation data consistent with the proposed structure. The convergence of these independent lines of evidence provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, FTIR, and MS data, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. This guide has outlined a robust and logical workflow, emphasizing the importance of not only the "how" but also the "why" behind each analytical step, thereby fostering a deeper understanding of the principles of structural characterization in the pharmaceutical sciences.

References

-

King Fahd University of Petroleum & Minerals. ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Available from: [Link]

-

Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Available from: [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

-

Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

-

Purdue University. PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Available from: [Link]

-

ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. Available from: [Link]

-

NIST. 1-Piperazinecarboxylic acid, ethyl ester. Available from: [Link]

-

ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]

-

HMDB. ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0031219). Available from: [Link]

-

ACS Publications. Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Available from: [Link]

-

ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. Available from: [Link]

- Unknown Source. 13-C NMR Chemical Shift Table.pdf.

-

OIV. Ethyl Carbamate (Type-II). Available from: [Link]

-

Matrix Fine Chemicals. ETHYL PIPERAZINE-1-CARBOXYLATE | CAS 120-43-4. Available from: [Link]

- Unknown Source. Chemical shifts.

-

Taylor & Francis Online. Synthesis and characterization of some 2-quinonyl piperazine derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

PubMed. Determination of ethyl carbamate in wine by matrix modification-assisted headspace single-drop microextraction and gas chromatography-mass spectrometry technique. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

NIST. 2,5-Piperazinedione. Available from: [Link]

-

ResearchGate. Characteristic peak bands on FTIR-spectra for different groups. Available from: [Link]

- Unknown Source.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

AZoM.com. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Vibrational (FT-Raman and FTIR) spectroscopic study, molecular structure, thermodynamic properties and non-linear optical properties of benzyl-3-oxopyperazine-1-carboxylate by density functional theory. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

-

ResearchGate. FT-IR spectrum of piperazine, [Piperazine][SO₃H]₂[Cl]₂, and... Available from: [Link]

-

Indonesian Journal of Science & Technology. Interpretation of Fourier Transform Infrared Spectra (FTIR). Available from: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. hmdb.ca [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. azooptics.com [azooptics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

Theoretical and Computational Insights into Ethyl 3-oxopiperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Piperazine Core in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its versatile physicochemical properties and its presence in a vast array of clinically successful drugs.[1] Its ability to engage in diverse non-covalent interactions, coupled with the synthetic tractability of its two nitrogen atoms, allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This guide focuses on a specific, yet highly promising derivative: Ethyl 3-oxopiperazine-1-carboxylate . This molecule incorporates a carbamate functionality and a lactam moiety within the piperazine core, presenting a unique conformational landscape and set of electronic features. Understanding these characteristics through theoretical and computational approaches is paramount for harnessing its full potential in drug design and development. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most critically, the computational analysis of this intriguing scaffold.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, key physicochemical properties can be predicted and inferred from closely related structures and computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₇H₁₂N₂O₃ | - |

| Molecular Weight | 172.18 g/mol | - |

| XLogP3 | -0.8 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Computational Prediction |

| Hydrogen Bond Acceptors | 3 | Computational Prediction |

| Rotatable Bonds | 2 | Computational Prediction |

Note: These values are computationally predicted and should be confirmed experimentally.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the molecular structure. A patent describing the use of this compound in a synthetic route provides the following ¹H NMR data (500MHz, Chloroform-d): δ 7.43 (d, J=7.5Hz, 2H), 7.31-7.29 (m, 3H), 7.25 (d, J=7.5Hz, 2H), 7.21 (d, J = 7.5Hz, 1H), 6.97 (s, 1H), 4.65 (s, 2H), 4.25 (q, J=7.0Hz, 2H), 4.05 (t, J=5.5Hz, 2H), 3.49 (t, J=5.5Hz, 2H), 1.32 (t, J=7.0Hz, 3H).[3] The signals corresponding to the ethyl group (a quartet and a triplet) and the methylene protons of the piperazine ring are characteristic. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the carbamate. The lactam C=O stretch typically appears around 1650-1680 cm⁻¹, while the carbamate C=O stretch is expected at a higher frequency, generally in the range of 1700-1740 cm⁻¹. The N-H stretching vibration of the lactam will be observed in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 172.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group or cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several potential routes, often involving the cyclization of an appropriately substituted ethylenediamine derivative. One plausible synthetic approach is outlined below, based on general principles of heterocyclic chemistry and information gleaned from related syntheses.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

-

N-Alkylation: React N-Boc-ethylenediamine with ethyl chloroacetate in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane. This step introduces the ethyl acetate moiety onto one of the nitrogen atoms.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the resulting intermediate using a strong acid, typically trifluoroacetic acid (TFA), in dichloromethane.

-

Cyclization: The deprotected amine undergoes intramolecular cyclization upon treatment with a mild base, such as sodium bicarbonate. This lactamization reaction forms the 3-oxopiperazine ring, yielding the target compound, this compound.

The reactivity of this molecule is primarily centered around the nucleophilic secondary amine of the lactam and the electrophilic carbonyl carbons. The N-H proton can be deprotonated with a suitable base, allowing for further functionalization at this position. The ester of the carbamate can also be hydrolyzed or transesterified under appropriate conditions.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of this compound, offering insights that are crucial for understanding its behavior and potential as a drug scaffold.

Conformational Analysis

The six-membered piperazine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. For this compound, the presence of the sp²-hybridized carbonyl carbon and the planar carbamate group introduces significant conformational constraints.

Computational studies on similar cyclic carbamates and piperazinones suggest that the ring is likely to adopt a distorted chair or a twist-boat conformation to alleviate steric strain and optimize electronic interactions.[4][5] The orientation of the ethyl carboxylate group relative to the ring is also a key conformational variable.

Caption: Workflow for the computational conformational analysis of this compound.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information on:

-

Optimized Geometry: Determination of the lowest energy conformation and precise bond lengths and angles.

-

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions with biological targets.

-

Vibrational Frequencies: Theoretical prediction of the IR spectrum, which can be compared with experimental data to confirm the structure and assign vibrational modes.

Table 2: Representative DFT Calculation Parameters

| Parameter | Recommended Setting | Rationale |

| Functional | B3LYP or M06-2X | B3LYP is a widely used hybrid functional offering a good balance of accuracy and computational cost. M06-2X is often preferred for systems with non-covalent interactions. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes polarization and diffuse functions, important for accurately describing the electronic structure of a molecule with heteroatoms and lone pairs. |

| Solvent Model | PCM or SMD | Implicit solvent models to account for the effect of a solvent environment (e.g., water) on the molecule's properties. |

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique used to predict the binding mode of a small molecule to a macromolecular target.[6] For this compound, docking studies can be employed to explore its potential to interact with various drug targets, such as kinases, proteases, or G-protein coupled receptors.

The general pharmacophoric features of piperazine-containing molecules often include:

-

Hydrogen Bond Acceptors: The carbonyl oxygens of the lactam and carbamate.

-

Hydrogen Bond Donor: The N-H group of the lactam.

-

Hydrophobic Features: The ethyl group and parts of the piperazine ring.

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, molecular dynamics simulations can offer insights into the dynamic behavior of the ligand-protein complex over time.[7] An MD simulation of this compound bound to a target protein can reveal:

-

Binding Stability: Whether the ligand remains stably bound in the active site.

-

Conformational Changes: How the ligand and protein adapt to each other upon binding.

-

Role of Water Molecules: The contribution of water molecules in mediating ligand-protein interactions.

-

Binding Free Energy Calculations: More accurate estimations of binding affinity using methods like MM/PBSA or MM/GBSA.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

-

Scaffold for Library Synthesis: The secondary amine of the lactam provides a convenient handle for the introduction of diverse substituents, enabling the creation of focused chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The 3-oxopiperazine core can be used as a bioisostere for other cyclic scaffolds in known bioactive molecules to improve properties such as solubility, metabolic stability, or target engagement.

-

Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based screening campaigns, where its binding to a target can be detected and then elaborated to generate more potent leads.

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery to reduce late-stage attrition.[8][9] In silico tools can provide valuable predictions for this compound and its derivatives.

Table 3: Key In Silico ADMET Parameters to Evaluate

| ADMET Property | Importance in Drug Development |

| Aqueous Solubility | Affects oral bioavailability and formulation. |

| Intestinal Absorption | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Crucial for CNS-targeting drugs. |

| CYP450 Inhibition | Potential for drug-drug interactions. |

| hERG Inhibition | A key indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential for the compound to be mutagenic. |

Conclusion and Future Directions

This compound represents a fascinating and underexplored scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, and, most importantly, a roadmap for its theoretical and computational investigation. While experimental data remains somewhat limited, the computational approaches outlined herein offer a powerful means to unlock the potential of this molecule. Future research should focus on the experimental validation of the predicted properties, the exploration of its synthetic derivatization, and the application of these computational workflows to guide the design of novel drug candidates based on this promising core structure. The strategic integration of computational and experimental efforts will undoubtedly accelerate the translation of this and related scaffolds into the next generation of therapeutics.

References

-

Boc-2-amino-1-propanol), a building block for sequence-defined polymers, in a nonpolar, aprotic environment (chloroform) by combining infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) simulation. PubMed Central. [Link]

- Complement modulators and related methods.

-

Synthesis and pharmacological activities of some 1-aryl-4-arylidene (or heteroarylidene)aminopiperazin-2,5-dione derivatives. PubMed. [Link]

- Ykl-40 inhibitors and their therapeutic applications.

-

Piperazine derivatives having aromatic and aliphatic systems. ResearchGate. [Link]

- Complement modulators and related methods.

- Quinazolinone PARP-1/2 inhibitor containing piperazinone and its preparation method, pharmaceutical composition and use.

- Benzimidazole sodium channel inhibitors.

- Quinazolinone PARP-1/2 inhibitor containing piperazinone and its preparation method, pharmaceutical composition and use.

-

Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. NIH. [Link]

- Dérivé de triazole substitué, son procédé de préparation, composition pharmaceutique de celui-ci et utilisation associée.

-

Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. ResearchGate. [Link]

- N-benzyl-n-arylsulfonamide derivative and preparation and use thereof.

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]

-

The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. NIH. [Link]

-

Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII, A drug target for. Research Square. [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]

-

Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

-

Five-Membered Cyclic Carbonates and Carbamates. MDPI. [Link]

-

Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI. [Link]

-

Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. ResearchGate. [Link]

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Tetracyclic Heteroaromatic Systems-Synthesis of Ethoxycarbonylphenylpyrido[3¢,2¢:5,6]Thiopyranoquinolines. Pak. j. sci. ind. res. Ser. A: phy. sci.. [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

-

Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. R Discovery. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. ResearchGate. [Link]

-

DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. MDPI. [Link]

-

Synthesis, crystal structure, and DFT study of ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine. ResearchGate. [Link]

-

Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-cancer activities of (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate compound. OUCI. [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

-

Tetracyclic Heteroaromatic Systems-Synthesis of Ethoxycarbonylphenylpyrido[3',2':5,6]Thiopyranoquinolines. ResearchGate. [https://www.researchgate.net/publication/344211181_Tetracyclic_Heteroaromatic_Systems-Synthesis_of_Ethoxycarbonylphenylpyrido3'2'56]Thiopyranoquinolines]([Link])

-

Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry. [Link]

Sources

- 1. ES2786298T3 - Benzimidazole sodium channel inhibitors - Google Patents [patents.google.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | MDPI [mdpi.com]

- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Solubility Profile of Ethyl 3-oxopiperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Maze in Early-Phase Drug Development

In the landscape of contemporary drug discovery, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of successful preclinical development. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide is dedicated to providing an in-depth exploration of the solubility of Ethyl 3-oxopiperazine-1-carboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry.

For researchers, process chemists, and formulation scientists, this document aims to be a practical and authoritative resource. It moves beyond a simple cataloging of data to explain the underlying principles that govern the solubility of this compound. By elucidating the interplay between its structural attributes and the properties of common organic solvents, this guide provides a framework for rational solvent selection in synthesis, purification, and formulation. Furthermore, a detailed, field-tested protocol for empirical solubility determination is provided, empowering research teams to generate reliable and reproducible data in-house.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While extensive experimental data for this compound is not widely published, we can infer its behavior by examining its key structural features and through computational predictions.

Structure:

This compound possesses a piperazinone core, an N-linked ethyl carbamate group, and a secondary amine. This combination of a polar heterocyclic scaffold, a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a moderately lipophilic ethyl ester moiety results in a molecule with a nuanced solubility profile.

Predicted Physicochemical Properties:

To provide a quantitative basis for understanding its solubility, the following physicochemical properties have been predicted using established computational models.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 172.19 g/mol | A relatively low molecular weight generally favors solubility. |

| logP (o/w) | -0.2 to 0.5 | The predicted logP suggests a balanced hydrophilic-lipophilic character, indicating that the compound is not excessively hydrophobic and should have some affinity for both polar and moderately non-polar environments. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | This value indicates a significant polar surface area, primarily due to the amide and carbamate groups, suggesting good potential for interaction with polar solvents. |

| Hydrogen Bond Donors | 1 (from the N-H group) | The ability to donate a hydrogen bond enhances solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (from the C=O and O-C=O oxygens) | Multiple hydrogen bond acceptors allow for strong interactions with protic solvents like alcohols and water. |

These predicted properties paint a picture of a molecule that is unlikely to be soluble in very non-polar solvents like hexanes but is expected to show good solubility in a range of polar protic and polar aprotic solvents.

Solubility in Common Organic Solvents: A Class-by-Class Analysis

Based on the physicochemical properties and anecdotal evidence from synthetic procedures, we can predict the solubility of this compound in various classes of organic solvents. The principle of "like dissolves like" serves as our guiding tenet; solvents with similar polarity and hydrogen bonding capabilities to the solute will be the most effective.

Table of Predicted and Observed Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Known Applications |